2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Description
Introduction and Research Context
Historical Development of Substituted Pyrrole Derivatives
Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, was first isolated in 1834 by F. F. Runge. Its aromaticity arises from the delocalization of six π-electrons across the ring, stabilized by sp²-hybridized carbon and nitrogen atoms. Early synthetic methods, such as the Paal–Knorr condensation (1884), enabled the preparation of substituted pyrroles from 1,4-diketones and amines, laying the groundwork for structural diversification. The Hantzsch pyrrole synthesis (1885) expanded this toolkit by utilizing β-ketoesters and α-haloketones to construct polysubstituted derivatives.
By the mid-20th century, advances in regioselective functionalization allowed the incorporation of electron-withdrawing groups (e.g., cyano, chloro) and aromatic substituents (e.g., fluorophenyl), enhancing the utility of pyrroles in pharmaceuticals. For example, the Huisgen pyrrole synthesis (1960) demonstrated the use of α-amino acids and alkynes to generate highly substituted pyrroles, though regioselectivity challenges persisted.
Table 1: Key Historical Milestones in Pyrrole Chemistry
Position of 2-Chloro-N-[3-Cyano-1-(3-Fluorophenyl)-4,5-Dimethyl-1H-Pyrrol-2-yl]Acetamide in Heterocyclic Chemistry
This compound exemplifies the structural complexity achievable through modern synthetic strategies. Key features include:
- Halogenation : The 2-chloro group enhances electrophilic substitution reactivity, directing incoming substituents to specific ring positions.
- Cyano Group : The 3-cyano moiety increases electron deficiency, stabilizing the aromatic system via resonance.
- Fluorophenyl Substituent : The 3-fluorophenyl group at N1 introduces steric bulk and lipophilicity, favorable for biological membrane penetration.
- Acetamide Functionality : The N-acetamide side chain at C2 provides hydrogen-bonding capacity, critical for target binding in medicinal applications.
The compound’s regiochemistry—4,5-dimethyl groups and fluorophenyl positioning—reflects advancements in controlling substitution patterns through catalysts like N,N’-dimethylurea and L-(+)-tartaric acid.
Significance in Medicinal Chemistry Research
Pyrrole derivatives are pivotal in drug discovery due to their mimicry of biological cofactors (e.g., heme). The acetamide group in this compound suggests potential protease or kinase inhibition, analogous to FDA-approved drugs like imatinib. The fluorophenyl moiety, common in antipsychotics and antifungals, enhances metabolic stability and target affinity. Recent studies highlight substituted pyrroles as:
Current Research Landscape and Objectives
Recent innovations focus on sustainable synthesis and structural complexity. For instance, deep eutectic solvents (DES) composed of N,N’-dimethylurea and tartaric acid enable Paal–Knorr condensations at ambient temperatures, achieving yields >90% for dipyrroles. Meanwhile, mechanochemical methods using N-iodosuccinimide (NIS) and silver nitrate permit one-pot assembly of pentasubstituted pyrroles.
Table 2: Comparative Analysis of Modern Pyrrole Syntheses
Current objectives include:
- Optimizing regioselectivity in polysubstituted pyrroles.
- Developing bioisosteres of this compound for enhanced pharmacokinetics.
- Integrating machine learning to predict substitution effects on aromatic stability.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-4-11(17)6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOXEOTXNDOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the cyano, fluorophenyl, and dimethyl substituents. The final step involves the chlorination of the acetamide group.
Preparation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile reagent. The fluorophenyl group can be added through a Friedel-Crafts acylation reaction.
Chlorination of Acetamide: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus trichloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, compounds similar to this compound have shown promise in reducing inflammation. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Antiviral Applications
Preliminary investigations into the antiviral properties of related compounds suggest that they may inhibit viral replication. For instance, pyrazole derivatives have been reported to exhibit activity against hepatitis C virus and HIV . While specific data on this compound is limited, its structural similarities to known antiviral agents warrant further exploration.
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. examined a series of pyrazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against CDK2, suggesting potent anticancer properties . These findings support the hypothesis that compounds like this compound may also possess similar efficacy.
Case Study 2: Inhibition of Viral Replication
Research on new pyrazole acyl thiourea analogs demonstrated significant inhibitory effects on viral replication in vitro. The most potent analogs showed EC50 values in the low micromolar range against various viruses . This suggests that further investigation into the antiviral properties of this compound could yield promising results.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrole ring provides a stable scaffold that can interact with various biological macromolecules.
Comparison with Similar Compounds
Positional Isomers: 4-Fluorophenyl vs. 3-Fluorophenyl Substitution
- 2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 923723-55-1) Molecular formula: C₁₅H₁₃ClFN₃O; MW: 305.74 g/mol. The 4-fluorophenyl substitution alters steric and electronic interactions compared to the 3-fluorophenyl analog. The para-fluorine may enhance metabolic stability due to reduced steric hindrance in planar conformations .
Substituted Aromatic Rings: Methoxyphenyl vs. Fluorophenyl
- 2-Chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 923870-33-1) Molecular formula: C₁₆H₁₆ClN₃O₂; MW: 317.77 g/mol. This substitution may improve solubility in polar solvents compared to the fluorophenyl analogs .
Heterocyclic Substituents: Furan-2-ylmethyl vs. Fluorophenyl
- 2-Chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 852217-67-5) Molecular formula: C₁₄H₁₄ClN₃O₂; MW: 291.73 g/mol. The furan ring introduces an oxygen atom, which could enhance intermolecular interactions (e.g., hydrogen bonding) and alter bioavailability. However, the lack of a fluorine atom may reduce electronegativity and metabolic resistance .
Alkyl Chain Modifications: 3-Methoxypropyl Substituent
- 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide Molecular formula: Not explicitly stated (). This modification is common in prodrug designs .
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Target Compound (3-fluorophenyl) | 852388-90-0 | C₁₆H₁₄ClFN₃O | 305.74 | 3-Fluorophenyl |
| 4-Fluorophenyl Analog | 923723-55-1 | C₁₅H₁₃ClFN₃O | 305.74 | 4-Fluorophenyl |
| 4-Methoxyphenyl Analog | 923870-33-1 | C₁₆H₁₆ClN₃O₂ | 317.77 | 4-Methoxyphenyl |
| Furan-2-ylmethyl Analog | 852217-67-5 | C₁₄H₁₄ClN₃O₂ | 291.73 | Furan-2-ylmethyl |
Research Findings and Implications
- Electronic Effects : Fluorine substituents (3- or 4-position) enhance electronegativity and metabolic stability, whereas methoxy groups improve solubility .
- Structural Flexibility : Alkyl chains (e.g., 3-methoxypropyl) increase conformational flexibility, which may optimize binding to biological targets .
Biological Activity
2-Chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a compound belonging to the class of N-substituted chloroacetamides. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 319.77 g/mol. The compound features a chloro group, a cyano group, and a pyrrole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of chloroacetamides. For instance, a study screened various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity due to their lipophilicity, which facilitates membrane penetration .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|---|
| 2-Chloro-N-[3-cyano-1-(4-fluorophenyl)]acetamide | 3.12 | 12.5 | 10 |
| N-(4-chlorophenyl)-2-chloroacetamide | 2.5 | 25 | 15 |
| N-(4-fluorophenyl)-2-chloroacetamide | 3.0 | 20 | 12 |
The biological activity of chloroacetamides is largely attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of the cyano group enhances the electron-withdrawing capacity of the molecule, increasing its reactivity towards microbial targets .
Study on Antimicrobial Properties
In a study focusing on the antimicrobial properties of newly synthesized chloroacetamides, researchers found that compounds like this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural features .
Antiviral Activity
Another area of interest is the antiviral potential of compounds containing pyrrole structures. Research has indicated that certain pyrrole derivatives show promising activity against viral infections, suggesting that modifications in the structure of chloroacetamides could lead to effective antiviral agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide?
Answer:
Key synthetic routes involve substitution and condensation reactions. For analogs, substitution reactions using halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions can introduce functional groups like pyridylmethoxy moieties . Condensation with cyanoacetic acid or malononitrile using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is effective for forming acetamide linkages . Optimize reaction temperatures (e.g., 273 K for coupling) to minimize side products .
Basic: How should researchers characterize the compound’s structure using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy: Use IR to confirm carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Crystallography: Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding patterns (e.g., N–H⋯O) and dihedral angles between aromatic rings (e.g., 65.2° in analogs) reveal packing stability .
Basic: What experimental designs are suitable for initial biological activity screening?
Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to test against Klebsiella pneumoniae or Staphylococcus aureus. Compare MIC values with controls like ciprofloxacin .
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM concentrations to assess safety margins .
Advanced: How do hydrogen-bonding networks and crystal packing influence the compound’s stability and reactivity?
Answer:
Hydrogen bonds (e.g., N–H⋯O and C–H⋯O) form infinite chains (C(4) motifs) along specific crystallographic axes (e.g., [101]), stabilizing the lattice . Weak interactions (e.g., C–H⋯F) further enhance packing. Use graph-set analysis (Etter’s formalism) to map interaction patterns and predict solubility/melting points . For example, twisted acetamide groups (83.5° from aromatic planes) reduce π-π stacking but improve solvent accessibility .
Advanced: What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilicity at the chloroacetamide site. Fukui indices identify reactive centers for nucleophilic attack .
- Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Focus on the cyano group’s role in binding affinity .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer:
- Modify substituents: Replace 3-fluorophenyl with 4-fluorophenyl to study electronic effects on antibacterial activity . Introduce methyl groups at the pyrrole ring to enhance lipophilicity and membrane penetration .
- Compare analogs: Use data from compounds like N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide to correlate substituent position (ortho vs. para) with MIC values .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Control variables: Standardize assay conditions (e.g., pH, inoculum size) and solvent systems (DMSO concentration ≤1%) to minimize variability .
- Structural validation: Reconfirm compound purity (>95% by HPLC) and crystallinity (via SC-XRD) to rule out polymorphic effects .
- Meta-analysis: Compare data with structurally similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify trends in substituent-driven activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
